

Application Notes and Protocols for DQP-1105

Delivery via Intraperitoneal Injection

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Compound of Interest

Compound Name: *dqp-1105*

Cat. No.: *B1230525*

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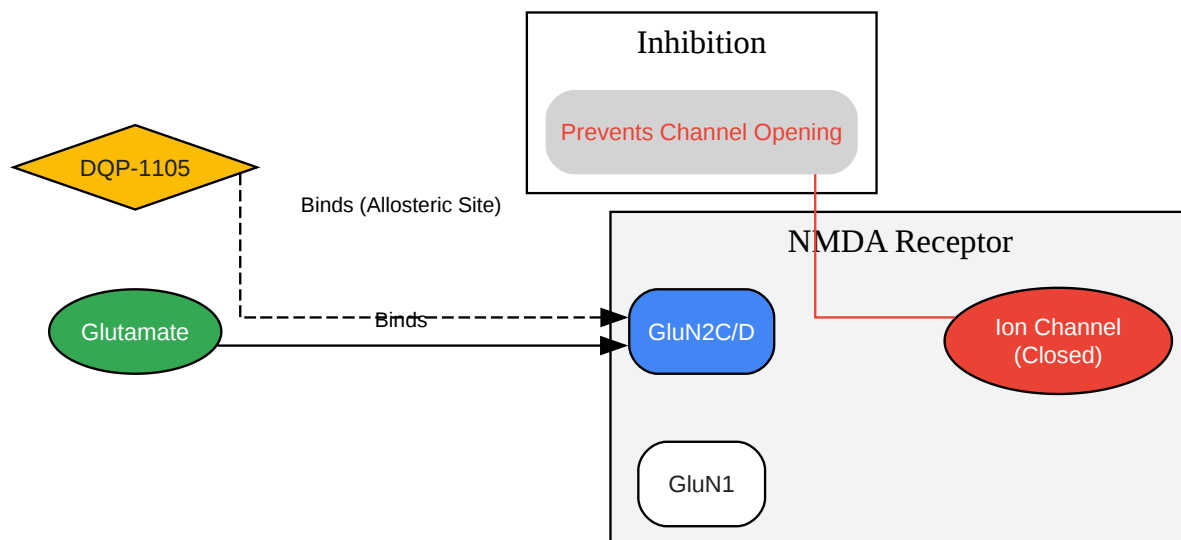
For Researchers, Scientists, and Drug Development Professionals

Introduction

DQP-1105 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing GluN2C and GluN2D subunits.[1][2][3][4] Its selectivity for these specific subunits makes it a valuable research tool for investigating the physiological and pathological roles of GluN2C/D-containing NMDA receptors. Furthermore, it has shown potential therapeutic efficacy in preclinical models of neurological disorders, such as tuberous sclerosis complex (TSC)-induced epilepsy.[1][3] These application notes provide detailed protocols for the preparation and intraperitoneal (IP) administration of **DQP-1105** for in vivo studies, along with a summary of its mechanism of action and available pharmacological data.

Mechanism of Action

DQP-1105 acts as a noncompetitive and voltage-independent antagonist of NMDA receptors.[1][2][3] Its inhibitory effect is dependent on the binding of glutamate to the receptor, suggesting that **DQP-1105**'s affinity for the receptor increases after glutamate binding.[1][3] It selectively inhibits GluN2C and GluN2D subunits with significantly lower potency for GluN2A and GluN2B subunits.[2][5] This selectivity is attributed to its interaction with specific residues in the lower lobe of the GluN2 agonist binding domain.[2][5]



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DQP-1105 Mechanism of Action

Data Presentation

In Vitro Efficacy of DQP-1105

Receptor Subtype	IC ₅₀ (μM)	Fold Selectivity (over GluN2D)	Reference
GluN2C	7.0	2.6x	[1][3]
GluN2D	2.7	1x	[1][3]
GluN2A	>135	>50x	[2][5]
GluN2B	>135	>50x	[2][5]

In Vivo Administration of DQP-1105

Parameter	Value	Reference
Animal Model	Heterozygote Tsc1± mice (model of TSC-induced epilepsy)	[1][3]
Neonatal C57BL/6J or Gad- 1:GFP mice		
Route of Administration	Intraperitoneal (IP) Injection	[1][3]
Dosage	28 mg/kg	[1][3]
Vehicle Formulation	4% ethanol, 5% Tween 80, 5% PEG 400, in sterile 0.9% saline	
Injection Volume	10 µL/g of body weight	

Note: Specific pharmacokinetic parameters such as Cmax, Tmax, and half-life for **DQP-1105** following intraperitoneal administration are not publicly available in the reviewed literature.

Experimental Protocols

Preparation of DQP-1105 for Intraperitoneal Injection

This protocol is adapted from a study in neonatal mice and can be scaled accordingly for adult animals.

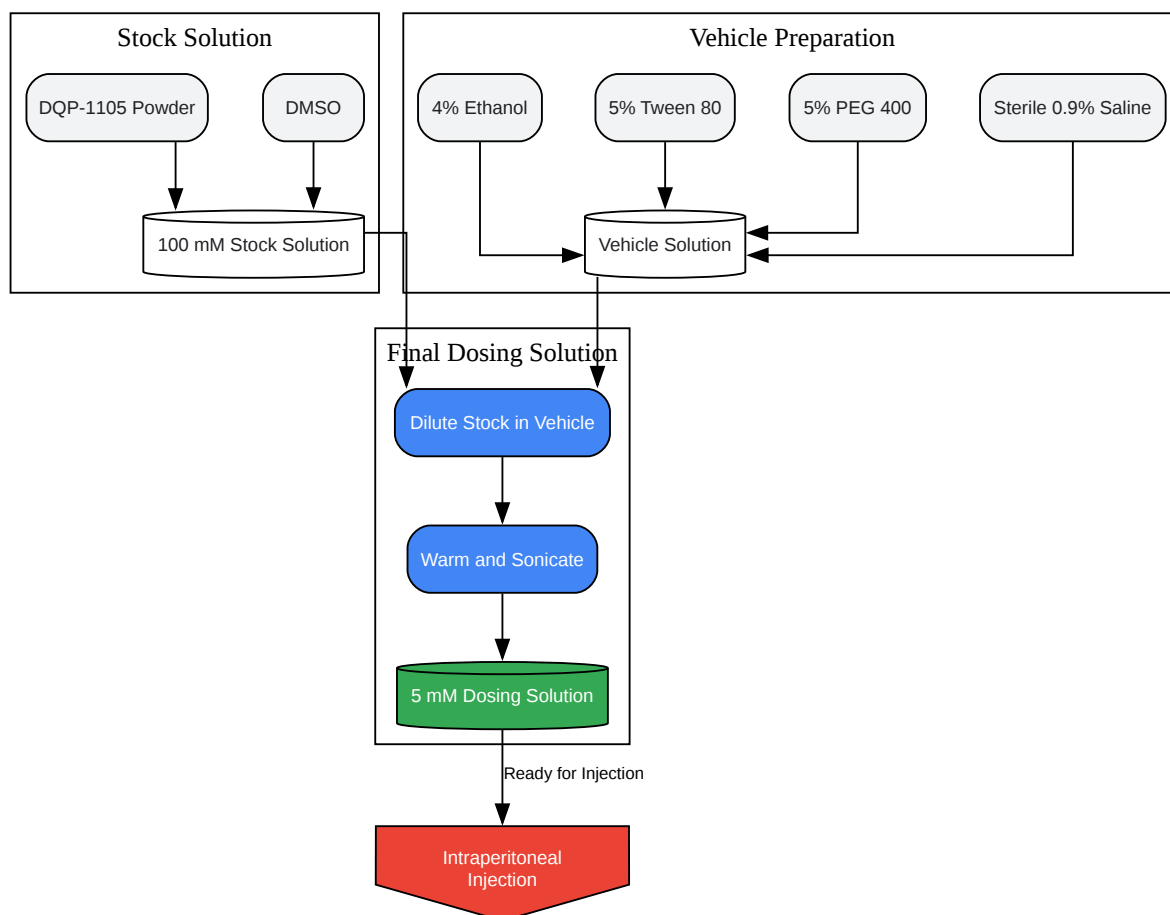
Materials:

- **DQP-1105** powder
- Dimethyl sulfoxide (DMSO)
- Ethanol (95-100%)
- Tween 80
- Polyethylene glycol 400 (PEG 400)
- Sterile 0.9% saline

- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator

Procedure:

- Prepare Stock Solution:
 - Dissolve **DQP-1105** in DMSO to create a 100 mM stock solution.
- Prepare Vehicle Solution:
 - In a sterile tube, prepare the vehicle solution by combining the following in the specified order, ensuring each component is fully dissolved before adding the next:
 - 4% Ethanol
 - 5% Tween 80
 - 5% PEG 400
 - Bring to final volume with sterile 0.9% saline.
- Prepare Final Dosing Solution:
 - Dilute the 100 mM **DQP-1105** stock solution in the prepared vehicle to a final concentration of 5 mM. The final concentration of DMSO should be less than 5%.
 - Warm the final solution slightly and sonicate to ensure complete dissolution of **DQP-1105**.
- Final Concentration Calculation:
 - A 5 mM solution of **DQP-1105** (Molecular Weight: 558.42 g/mol) corresponds to approximately 2.79 mg/mL.
 - An injection volume of 10 µL/g (or 10 mL/kg) will deliver a dose of approximately 27.9 mg/kg, which is consistent with the reported effective dose of 28 mg/kg.



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DQP-1105 Dosing Solution Preparation Workflow

Intraperitoneal (IP) Injection Protocol in Mice

Materials:

- Prepared **DQP-1105** dosing solution

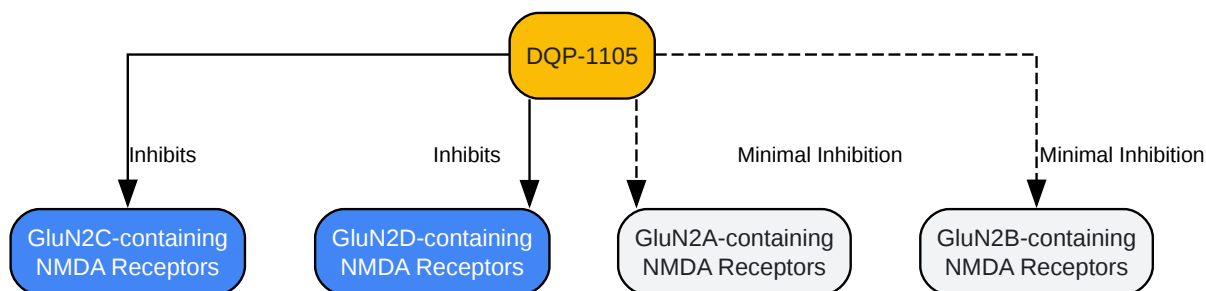
- Appropriate size syringe (e.g., 1 mL)
- 27-30 gauge needle
- Animal scale
- 70% ethanol for disinfection

Procedure:

- Animal Preparation:
 - Weigh the mouse to accurately calculate the injection volume (10 μ L/g of body weight).
 - Properly restrain the mouse. For a right-handed injector, hold the mouse by the scruff of the neck with the left hand and turn it to expose the abdomen. The head should be tilted slightly downwards.
- Injection Site:
 - The preferred injection site is the lower right quadrant of the abdomen. This avoids the cecum, urinary bladder, and other vital organs.
- Injection:
 - Wipe the injection site with 70% ethanol.
 - Insert the needle at a 15-30 degree angle, bevel up.
 - Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new needle.
 - Slowly and steadily inject the calculated volume of the **DQP-1105** solution into the peritoneal cavity.
 - Withdraw the needle smoothly.
- Post-injection Monitoring:

- Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.

Logical Relationships



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DQP-1105 NMDA Receptor Subunit Selectivity

Disclaimer

This document is intended for research purposes only. The provided protocols are based on published literature and should be adapted and optimized for specific experimental needs. All animal procedures must be performed in accordance with institutional and national guidelines for the ethical treatment of animals. The information on **DQP-1105** is for scientific investigation and not for human or veterinary use.

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